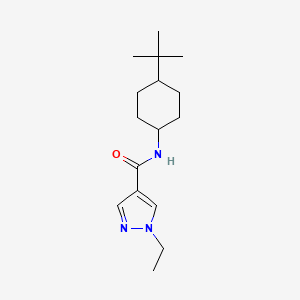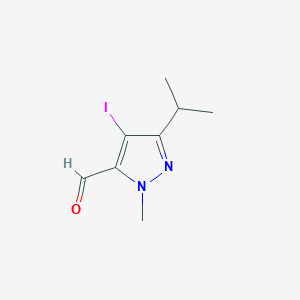![molecular formula C14H8ClN3O2 B14922948 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}benzonitrile](/img/structure/B14922948.png)
4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO}BENZONITRILE is an organic compound with the molecular formula C14H8ClN3O2 It is known for its unique structure, which includes a chlorinated nitrophenyl group and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO}BENZONITRILE typically involves the condensation of 4-chloro-3-nitrobenzaldehyde with 4-aminobenzonitrile. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO}BENZONITRILE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-{[(E)-1-(4-AMINO-3-NITROPHENYL)METHYLIDENE]AMINO}BENZONITRILE
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.
Scientific Research Applications
4-{[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO}BENZONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO}BENZONITRILE depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro and chloro groups can participate in interactions with biological macromolecules, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-nitrobenzonitrile
- 4-Amino-3-nitrobenzonitrile
- 4-Chloro-3-aminobenzonitrile
Uniqueness
4-{[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO}BENZONITRILE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitro group and a chloro group allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H8ClN3O2 |
|---|---|
Molecular Weight |
285.68 g/mol |
IUPAC Name |
4-[(4-chloro-3-nitrophenyl)methylideneamino]benzonitrile |
InChI |
InChI=1S/C14H8ClN3O2/c15-13-6-3-11(7-14(13)18(19)20)9-17-12-4-1-10(8-16)2-5-12/h1-7,9H |
InChI Key |
ZGWRVLCCQRAGQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)N=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(2Z)-2-[2-bromo-5-ethoxy-4-(propan-2-yloxy)benzylidene]hydrazinyl}benzoic acid](/img/structure/B14922868.png)
![7-{[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14922872.png)
![2,2-dichloro-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B14922878.png)
![methyl 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B14922884.png)
sulfamoyl}thiophene-2-carboxylate](/img/structure/B14922890.png)
![[5-Bromo-2-(difluoromethoxy)phenyl][4-(3-chlorobenzyl)piperazin-1-yl]methanone](/img/structure/B14922896.png)

![2-{3-[(4-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14922907.png)
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14922914.png)
![5-{2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14922917.png)

![(5E)-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B14922932.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-chlorophenyl)methylidene]butanehydrazide](/img/structure/B14922933.png)
![4-(3-{[N'-(3-chloro-4-methylphenyl)-N-methylcarbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B14922939.png)
